molecular formula C12H17NO2 B1420924 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine CAS No. 1178088-18-0

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine

Cat. No.: B1420924
CAS No.: 1178088-18-0
M. Wt: 207.27 g/mol
InChI Key: SLTKFVZHYFPVML-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine is an organic compound that features a benzodioxin ring fused with a propan-1-amine group

Biochemical Analysis

Biochemical Properties

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters, which can affect mood and behavior. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cognitive function or reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including liver damage and neurotoxicity . Threshold effects have been observed, where a specific dosage range produces the desired effects without causing significant toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine typically involves the reaction of 1,4-benzodioxane-6-amine with various alkylating agents. One common method includes the use of N,N-dimethylformamide as a solvent and lithium hydride as a base . The reaction conditions often require a controlled pH environment and specific temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzodioxin derivatives and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine is unique due to its specific structural features that confer distinct biological activities and synthetic utility. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,8-13)9-3-4-10-11(7-9)15-6-5-14-10/h3-4,7H,5-6,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTKFVZHYFPVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
Reactant of Route 6
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine

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